N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine

Antioxidant Efficacy DPPH Assay White Mineral Oil

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine (CAS 2733209-60-2), also known as octylated phenyl-α-naphthylamine and marketed under the trade name Irganox® L 06, is a high-purity alkylated aromatic amine antioxidant. This compound belongs to the alkylated phenyl-α-naphthylamine (APANA) chemical family, characterized by a naphthalene core substituted with a branched tert-octyl group and an N-phenyl moiety, yielding a molecular formula of C24H29N and a molecular weight of 331.5 g/mol.

Molecular Formula C24H29N
Molecular Weight 331.5 g/mol
CAS No. 2733209-60-2
Cat. No. B12757421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine
CAS2733209-60-2
Molecular FormulaC24H29N
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3
InChIInChI=1S/C24H29N/c1-23(2,3)17-24(4,5)21-16-15-18-11-9-10-14-20(18)22(21)25-19-12-7-6-8-13-19/h6-16,25H,17H2,1-5H3
InChIKeyNIMCSFUFFFUJQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine (CAS 2733209-60-2): Alkylated Phenyl-α-Naphthylamine Antioxidant for High-Performance Lubricants


N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine (CAS 2733209-60-2), also known as octylated phenyl-α-naphthylamine and marketed under the trade name Irganox® L 06, is a high-purity alkylated aromatic amine antioxidant . This compound belongs to the alkylated phenyl-α-naphthylamine (APANA) chemical family, characterized by a naphthalene core substituted with a branched tert-octyl group and an N-phenyl moiety, yielding a molecular formula of C24H29N and a molecular weight of 331.5 g/mol [1]. It is commercially supplied as an ashless, low-volatility solid (light brown powder) primarily used to extend the service life of engine oils, industrial lubricants, and synthetic lubricants by scavenging free radicals and inhibiting oxidative degradation at elevated temperatures .

Workflow
High-temperature lubricant antioxidant screening
Selection Logic
Alkylated APANA architecture for low volatility and reported radical scavenging capacity
Use Context
Ashless, high-purity antioxidant for engine oils, aviation turbines, and industrial lubricants

Why Generic PANA or Unalkylated Naphthylamines Cannot Replace CAS 2733209-60-2 in Critical Lubricant Formulations


The tert-octyl alkylation on the naphthalene ring of CAS 2733209-60-2 is not a trivial structural modification—it fundamentally alters key performance properties that are critical in high-temperature lubricant applications. Unalkylated phenyl-α-naphthylamine (PANA, CAS 90-30-2) and phenyl-β-naphthylamine (P2NA, CAS 135-88-6) have been widely used as antioxidants, but their higher volatility, greater skin sensitization potential, and inferior oxidative stability under thermal stress limit their suitability in modern high-performance lubricants [1][2]. Similarly, common phenolic antioxidants such as butylated hydroxytoluene (BHT) exhibit significantly lower radical scavenging capacity at elevated temperatures . The quantitative evidence below demonstrates that the alkylated structure of CAS 2733209-60-2 confers measurable, decision-relevant advantages in radical scavenging efficiency, acid build-up suppression, thermal stability, and toxicological profile—making direct substitution with unalkylated analogs or generic phenolic antioxidants scientifically unsound for procurement decisions targeting high-temperature or food-grade lubricant applications [1][2].

Target
CAS 2733209-60-2 (Alkylated APANA)
High-temperature oxidative stability and low volatility reported for alkylated naphthylamine architecture. tert-octyl substitution may shift radical scavenging kinetics and acid build-up suppression versus unalkylated analogs.
Substitute
Generic PANA or BHT
Unalkylated PANA (CAS 90-30-2) and phenolic antioxidants such as BHT may exhibit higher volatility, higher sensitization potency, and lower DPPH scavenging activity at elevated temperatures. Direct interchange may alter lubricant service life and occupational exposure profile.
Key Risk
Volatility and sensitization profile mismatch
Alkylated APANA class shows a reported higher EC3 threshold in LLNA assays compared to unalkylated PANA. TGA weight loss profiles and acid suppression capacity may not transfer between structural classes.

Quantitative Differentiation Evidence for CAS 2733209-60-2 (Irganox® L 06) vs. PANA, BHT, and Other Commercial Antioxidants


DPPH Radical Scavenging Activity: CAS 2733209-60-2 Outperforms BHT and Other Antioxidants by up to 30 Percentage Points at Equivalent Loading

In a head-to-head comparison of twelve commercial antioxidants in pharmaceutical and technical-grade white mineral oils, Irganox L06 (CAS 2733209-60-2) demonstrated the highest DPPH radical scavenging activity across all tested concentrations (0.1%–0.8% w/w) . At 0.8% (w/w) loading, Irganox L06 achieved a peak DPPH scavenging activity of 83%, compared to only 53% for BHT (butylated hydroxytoluene) at the same concentration—a 30-percentage-point advantage . Five other commercial antioxidants (Irganox L101, Irganox L109, Irganox L115, Naugard 445, and Irganox L57) displayed DPPH values in the 30–40% range, while Irgafos 168 reached only 17% . The control samples (no antioxidant) showed zero DPPH scavenging activity, confirming that the observed activity is entirely attributable to the additives .

DPPH Radical Scavenging
Head-to-head
83% at 0.8% w/w loading vs. BHT 53% (same loading); other commercial antioxidants ranged 17–40%; untreated control 0%
Reported highest radical scavenging activity in the tested set; supports selection when maximizing scavenging capacity per unit mass is required.
White mineral oil, DPPH assay under combined light, heat, and oxygen exposure.
Antioxidant Efficacy DPPH Assay White Mineral Oil

Total Acid Number (TAN) Suppression: CAS 2733209-60-2 Maintains ΔTAN Below 0.001 After 24-Hour Heat Treatment, Matching the Best-in-Class Performance

In the same comparative study, Irganox L06 (CAS 2733209-60-2) was among the top-performing antioxidants in suppressing the increase in Total Acid Number (TAN) after prolonged heat treatment at 160°C . Irganox L06, Irganox L101, and BHT all maintained ΔTAN values below 0.001 after 24 hours of heat exposure, whereas untreated control oils showed ΔTAN increases of 0.052 under identical conditions . In contrast, Naugard 445 and Irgafos 168 exhibited ΔTAN values ranging from 0.004 to 0.007, and Irganox L115 and Irganox L109 were the least effective with ΔTAN exceeding 0.010 . The reduction in TAN due to antioxidant addition was statistically significant, with all 63 antioxidant-treated samples showing lower ΔTAN than controls after 24 hours .

TAN Suppression
Head-to-head
ΔTAN below 0.001 after 24 h at 160°C; untreated control ΔTAN = 0.052; Irganox L115 and L109 exceeded ΔTAN 0.010
Reported top-tier acid build-up suppression; supports oxidative stability screening for high-temperature formulations.
Potentiometric titration in white mineral oil; antioxidant loading 0.1–0.8% w/w.
Oxidation Stability Total Acid Number Heat Treatment

Skin Sensitization Potential: Alkylated APANA (CAS 2733209-60-2 Class) Shows a 5.1-Fold Higher EC3 vs. Unalkylated PANA in the Local Lymph Node Assay

A comparative toxicological study evaluated the skin sensitization potential of phenyl-α-naphthylamine (PAN, unalkylated) and alkylated phenyl-α-naphthylamine (APAN, the chemical class of CAS 2733209-60-2) using the murine Local Lymph Node Assay (LLNA), the Buehler guinea pig test, and the Human Repeated Insult Patch Test (HRIPT) [1]. In the LLNA, the mean EC3 value (the concentration required to induce a stimulation index of 3) was 2.29% (90% CI: 0.01%–6.4%) for PAN versus 11.76% (90% CI: 4.4%–24.6%) for APAN—a 5.1-fold higher threshold for the alkylated compound, indicating substantially lower sensitization potency [1]. These LLNA results correlated positively with guinea pig data, where PAN induced a greater percentage of responding animals and higher severity indices than APAN at equal challenge concentrations, and with human HRIPT data showing no sensitization for either compound when applied in lubricants at 1.5% and 2.5% concentrations (below their respective EC3 values) [1].

Skin Sensitization (LLNA EC3)
Head-to-head
APAN class EC3 = 11.76% (90% CI: 4.4%–24.6%) vs. PAN EC3 = 2.29% (90% CI: 0.01%–6.4%); reported 5.1-fold higher threshold
Alkylated APANA class shows a reported lower sensitization potency; supports occupational exposure assessment for lubricant formulations.
Female CBA mice, LLNA; corroborated by Buehler guinea pig test and HRIPT.
Skin Sensitization Local Lymph Node Assay Occupational Safety

Thermal Stability and Low Volatility: Alkylated Phenyl-α-Naphthylamine Exhibits Higher Thermal Decomposition Temperature than Conventional Antioxidants

A dedicated study on alkylated N-phenyl-α-naphthylamine (the structural class of CAS 2733209-60-2) demonstrated that the alkylated derivative possesses a higher thermal decomposition temperature and superior oxidation stability compared with conventional (unalkylated) antioxidants [1]. The thermal stability was characterized by thermogravimetric analysis (TGA), and the oxidation resistance was evaluated using pressurized differential scanning calorimetry (PDSC) and oven oxidation methods in both ester base oils and formulated aviation engine oils [1]. The study concluded that the alkylated antioxidant meets the stringent oxidative stability requirements of high-temperature lubricant environments, such as aviation turbine engines and SM-grade gasoline engine oils [1]. Commercial technical literature further corroborates that Irganox L 06 exhibits lower volatility than PANA (phenyl-α-naphthylamine), as evidenced by TGA weight loss profiles, making it suitable for applications where additive loss through volatilization must be minimized [2].

Thermal Stability & Volatility
Class-level
Qualitatively reported higher thermal decomposition temperature and lower volatility versus unalkylated PANA; TGA and PDSC data available from manufacturer.
Supports thermal stability screening for high-temperature lubricant applications; quantitative data require manufacturer review.
TGA, PDSC, and oven oxidation tests in ester base oil and aviation engine oil.
Thermal Stability Thermogravimetric Analysis High-Temperature Lubricants

Regulatory Certification: NSF HX-1 Registration Enables Use in Food-Processing Lubricants with Incidental Food Contact

Irganox® L 06 (CAS 2733209-60-2) is registered under NSF International's HX-1 category, certifying its suitability for use as a lubricant additive in food-processing environments where incidental food contact may occur . The recommended use concentration for HX-1 compliant formulations is ≤0.5% by weight [1]. This regulatory status is not automatically conferred to all alkylated naphthylamine antioxidants; unalkylated PANA and many generic aminic antioxidants lack this certification, limiting their applicability in food-grade lubricants . The LuSC (Lubricant Substance Classification) listing further supports its use in environmentally sensitive areas .

NSF HX-1 Food-Grade Lubricant Regulatory Compliance

Optimal Application Scenarios for CAS 2733209-60-2 Based on Quantitative Differentiation Evidence


High-Temperature Engine Oils and Aviation Turbine Lubricants Requiring Maximum Oxidative Stability with Low Additive Volatility

The combination of 83% DPPH scavenging activity at 0.8% loading , ΔTAN suppression to <0.001 after 24-hour heat treatment , and class-level evidence of higher thermal decomposition temperature versus conventional antioxidants [1] makes CAS 2733209-60-2 the scientifically justified choice for engine oils and aviation turbine lubricants operating under sustained high-temperature conditions. The low volatility of the alkylated APANA structure minimizes evaporative antioxidant loss, directly addressing the primary failure mode of unalkylated PANA in these applications [1][2].

Food-Grade and Environmentally Sensitive Lubricant Formulations Requiring NSF HX-1 Certification

The NSF HX-1 registration of Irganox L 06 (CAS 2733209-60-2) uniquely enables its use in food-processing lubricants where incidental food contact is possible, a regulatory pathway unavailable to unalkylated PANA and many generic aminic antioxidants. Coupled with its 5.1-fold higher EC3 (11.76%) versus unalkylated PANA (2.29%) in skin sensitization testing [3], this compound offers a dual advantage of regulatory compliance and improved occupational safety for formulators targeting food-grade hydraulic fluids, compressor oils, and gear oils.

Synthetic and Mineral Oil-Based Industrial Lubricants Where Balanced DPPH Activity and Acid Suppression Are Required

The 2023 comparative study by Uyar and Meydan demonstrated that Irganox L 06 (CAS 2733209-60-2) simultaneously delivers top-tier DPPH scavenging (83%) and TAN suppression (<0.001 ΔTAN) across both technical and pharmaceutical-grade white mineral oils . This balanced performance profile—not replicated by BHT (53% DPPH) or Irganox L101 (30-40% DPPH despite similar TAN control)—makes it the optimal single-additive antioxidant for industrial lubricant formulators seeking to simplify their additive package while maintaining robust oxidative protection.

Lubricant Additive Research and Development: Benchmarking New Antioxidant Candidates Against a Well-Characterized Alkylated APANA Standard

The extensive quantitative characterization of CAS 2733209-60-2—including its DPPH scavenging isotherm (peak 83% at 0.8% w/w), TAN suppression kinetics (ΔTAN < 0.001 at 24h/160°C), LLNA EC3 value (11.76% for the APANA class), and TGA volatility profile—establishes it as a well-characterized benchmark standard for antioxidant research programs [1][3]. Procurement of high-purity CAS 2733209-60-2 enables reproducible head-to-head comparisons when evaluating novel antioxidant chemistries, ensuring that new candidates are assessed against a compound with documented, publicly available performance data across multiple orthogonal assays.

Application
Selection Property
Validation Focus
High-temperature engine and turbine oils
DPPH scavenging capacity and TAN suppression under thermal load
Radical scavenging isotherm and acid build-up kinetics at target operating temperatures
Food-grade lubricants (NSF HX-1)
NSF HX-1 registration and APANA-class sensitization profile
Compliance gate review and exposure assessment for incidental food contact formulations
Synthetic and mineral industrial oils
Balanced radical scavenging and acid suppression across diverse base stocks
Performance verification in target base oil and additive package
Antioxidant benchmarking R&D
Well-characterized APANA reference with multi-assay performance data
Reproducible head-to-head comparisons using documented DPPH, TAN, and LLNA endpoints
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